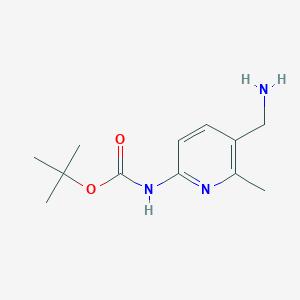

TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE

Descripción general

Descripción

TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE, also known as this compound, is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

This compound serves as a crucial intermediate in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study by Zhao et al. (2017) established a rapid synthetic method for this compound, starting from commercially available precursors. The process involves acylation, nucleophilic substitution, and reduction, achieving an 81% total yield over three steps. This method's optimization underscores the compound's significance in medicinal chemistry, particularly in developing treatments for diseases like cancer (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).

Chemical Synthesis and Methodology Development

Liu Feng-hu (2014) reported the synthesis of a related compound, tert-butyl-2-amino-4-phenethylphenylcarbamate, via various methods, including atmospheric and pressure reactions. This research highlights the diverse synthetic routes available for producing tert-butyl carbamate derivatives, offering insights into methodology development in organic synthesis. The comparison of different synthesis methods provides valuable information on reaction conditions, yields, and efficiency, contributing to the optimization of synthetic protocols (Liu Feng-hu, 2014).

Applications in Polymer Science

In polymer science, tert-butyl 4-(aminomethyl)-2,5-dimethylphenylcarbamate derivatives have potential applications in the synthesis of novel polyamides with unique properties. Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units from a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol. These polyamides exhibited high thermal stability, solubility in various solvents, and could form transparent, flexible films. Such materials are of interest for applications requiring high-performance polymers with specific mechanical and thermal properties (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).

Advanced Material Research

Furthermore, tert-butyl carbamate derivatives are explored in advanced material research for developing new materials with tailored properties. For instance, the synthesis of polyimides containing tert-butyl side groups from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene with various aromatic tetracarboxylic dianhydrides resulted in materials with low dielectric constants, excellent solubility, and high glass transition temperatures. These characteristics are desirable for applications in electronics, where materials with low dielectric constants and high thermal stability are required (Y. Chern, J. Tsai, 2008).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE involves the reaction of tert-butyl 4-formyl-2,5-dimethylphenylcarbamate with formaldehyde and ammonium chloride in the presence of a catalyst.", "Starting Materials": [ "tert-butyl 4-formyl-2,5-dimethylphenylcarbamate", "formaldehyde", "ammonium chloride", "catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-formyl-2,5-dimethylphenylcarbamate in a suitable solvent.", "Step 2: Add formaldehyde and ammonium chloride to the reaction mixture.", "Step 3: Add a catalyst to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |

Número CAS |

187163-72-0 |

Fórmula molecular |

C14H22N2O2 |

Peso molecular |

250.34 g/mol |

Nombre IUPAC |

tert-butyl N-[4-(aminomethyl)-2,5-dimethylphenyl]carbamate |

InChI |

InChI=1S/C14H22N2O2/c1-9-7-12(10(2)6-11(9)8-15)16-13(17)18-14(3,4)5/h6-7H,8,15H2,1-5H3,(H,16,17) |

Clave InChI |

IUPOPYKFYHXYGC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)CN |

SMILES canónico |

CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)C)CN |

Sinónimos |

TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B1169820.png)